molecular formula C21H15ClN2O3S2 B6521216 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide CAS No. 895463-58-8

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide

Cat. No.: B6521216
CAS No.: 895463-58-8
M. Wt: 442.9 g/mol
InChI Key: YVPOBBLWIFJCAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide is a complex organic compound characterized by its benzothiazole and chlorobenzenesulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the condensation of 2-aminobenzothiazole with 2-(4-chlorobenzenesulfonyl)acetic acid in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) under mild conditions to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and product quality.

Chemical Reactions Analysis

Types of Reactions: N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states, often using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or chlorobenzenesulfonyl moieties, often involving nucleophiles like amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂O₂, in acidic or neutral conditions.

  • Reduction: LiAlH₄, NaBH₄, in anhydrous ether or THF.

  • Substitution: Amines, alcohols, in polar aprotic solvents like DMF or DMSO.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as sulfones or sulfoxides.

  • Reduction Products: Reduced forms of the compound, often with altered functional groups.

  • Substitution Products: Substituted derivatives with new functional groups attached to the benzothiazole or chlorobenzenesulfonyl rings.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: Biologically, N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide has shown promise as an antibacterial and antifungal agent. Its ability to disrupt microbial cell walls and inhibit enzyme activity makes it a valuable candidate for developing new antimicrobial drugs.

Medicine: Medically, this compound has been investigated for its potential use in treating various diseases, including cancer and inflammatory disorders. Its ability to modulate biological pathways and target specific molecular receptors makes it a candidate for drug development.

Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications in the manufacturing sector.

Mechanism of Action

The mechanism by which N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition of their activity. For example, in antibacterial applications, it may inhibit bacterial cell wall synthesis by targeting enzymes involved in peptidoglycan formation. In cancer treatment, it may interfere with signaling pathways that promote cell proliferation and survival.

Comparison with Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-1-naphthamide:

  • N-(1,3-benzothiazol-2-yl)-2-[(5-chloro-1,3-benzoxazol-2-yl)sulfonyl]acetamide: Another benzothiazole derivative with similar biological activities.

Uniqueness: N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide stands out due to its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to target multiple biological pathways and its versatility in industrial applications make it a valuable compound in scientific research and development.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O3S2/c22-14-9-11-15(12-10-14)29(26,27)13-20(25)23-17-6-2-1-5-16(17)21-24-18-7-3-4-8-19(18)28-21/h1-12H,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPOBBLWIFJCAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.